AChE-IN-43

Alzheimer's disease research Acetylcholinesterase inhibition Selectivity index

Selective AChE inhibition (Ki=0.41 μM) for clean Alzheimer's pathway analysis. Unlike rivastigmine (dual AChE/BChE) or donepezil (lower selectivity), this C36H45NO5 probe isolates AChE dysfunction without confounding BChE effects. Essential control for polypharmacology studies or SAR benchmarking. Research-use only; ≥98% purity verified.

Molecular Formula C36H45NO5
Molecular Weight 571.7 g/mol
Cat. No. B15138371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-43
Molecular FormulaC36H45NO5
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)CCC5OC(=O)C6=CNC7=CC=CC=C76)(CCCC4(C)C(=O)OC)C
InChIInChI=1S/C36H45NO5/c1-20(2)23-18-36-16-13-28-34(3,14-8-15-35(28,4)33(40)41-5)29(36)17-22(23)30-27(12-11-26(38)31(30)36)42-32(39)24-19-37-25-10-7-6-9-21(24)25/h6-7,9-10,18-20,22,27-31,37H,8,11-17H2,1-5H3/t22-,27-,28+,29+,30-,31+,34-,35?,36-/m0/s1
InChIKeyWENJLUUTXAGDLO-AVUFLZLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-43: Potent Selective Acetylcholinesterase Inhibitor for Neurological Disease Research Procurement


AChE-IN-43 is a synthetically derived small molecule classified as a potent and selective acetylcholinesterase (AChE) inhibitor, characterized by a molecular weight of 571.75 g/mol and a chemical formula of C36H45NO5 [1]. It functions by competitively binding to the active site of the AChE enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine, and is primarily offered as a research tool for investigating neurological disease pathways in preclinical settings [2].

Why AChE-IN-43 Cannot Be Simply Interchanged with Other In-Class Cholinesterase Inhibitors


Direct substitution of AChE-IN-43 with other acetylcholinesterase inhibitors is scientifically unjustified due to significant variance in potency, target selectivity, and chemical structure. While the class includes numerous compounds, their inhibitory constants (Ki or IC50) can vary by orders of magnitude [1]. Furthermore, some inhibitors, such as rivastigmine, exhibit dual activity against butyrylcholinesterase (BChE), leading to distinct pharmacological profiles that may confound experimental results . The specific quantitative evidence outlined below confirms AChE-IN-43's unique profile, making it a non-interchangeable tool for studies requiring selective AChE inhibition at a specific potency threshold.

Quantitative Differentiation of AChE-IN-43: A Comparator-Based Evidence Guide for Scientific Selection


Head-to-Head Potency and Selectivity Comparison: AChE-IN-43 vs. Donepezil

AChE-IN-43 demonstrates an inhibition constant (Ki) of 0.41 μM against AChE, which is numerically equivalent to the Ki reported for donepezil (0.41 μM) in the same comparative study [1]. However, the selectivity index (SI) for AChE over BChE is a critical differentiator. While donepezil exhibits a selectivity index of only 2.12, the class of compounds from which AChE-IN-43 is derived were designed for and demonstrated significantly improved selectivity, with lead analogs achieving >12-fold selectivity over AChE [1]. This suggests that AChE-IN-43, while sharing a similar binding affinity with the gold standard donepezil, is engineered for a much cleaner, more targeted pharmacological profile, reducing the potential for off-target BChE-mediated effects that complicate data interpretation in neurological disease models.

Alzheimer's disease research Acetylcholinesterase inhibition Selectivity index

Comparative Potency Analysis: AChE-IN-43 vs. Rivastigmine

When benchmarked against rivastigmine, a clinically approved cholinesterase inhibitor, AChE-IN-43 demonstrates a distinct and superior potency profile for AChE. AChE-IN-43 inhibits AChE with a Ki of 0.41 μM, whereas rivastigmine exhibits an IC50 of 4.15 μM for the same target, representing an approximate 10-fold difference in potency [1]. Crucially, rivastigmine is a dual inhibitor with potent activity against BChE (IC50 = 0.037 μM), while AChE-IN-43 is reported as a selective AChE inhibitor, lacking this dual activity [2]. This indicates that AChE-IN-43 provides a more specific tool for studying AChE-mediated pathways without the confounding influence of simultaneous BChE inhibition.

Cholinesterase inhibitors Drug discovery Enzyme kinetics

Differentiation Based on Target Selectivity: AChE-IN-43 vs. Multi-Target Inhibitor AChE-IN-60

AChE-IN-43 provides a distinct advantage over multi-targeting analogs like AChE-IN-60 for studies requiring clean, single-enzyme inhibition. AChE-IN-60 is a potent inhibitor of both AChE (IC50 = 27 nM) and BChE (IC50 = 43 nM), and also inhibits monoamine oxidases MAO-A (IC50 = 353 nM) and MAO-B (IC50 = 716 nM) . In contrast, AChE-IN-43 is characterized as a selective AChE inhibitor with a Ki of 0.41 μM, indicating a narrower, more defined target profile [1]. While AChE-IN-60 is more potent against AChE, its polypharmacology makes it unsuitable for experiments designed to elucidate the isolated role of AChE. For researchers needing to attribute an observed biological effect specifically to AChE inhibition, AChE-IN-43 is the superior and more scientifically rigorous choice.

Selectivity profiling Neurodegenerative disease models Cholinesterase inhibitors

Optimal Research and Industrial Application Scenarios for AChE-IN-43


Delineating AChE-Specific Roles in Alzheimer's Disease (AD) Pathology

Based on its selective AChE inhibition profile (Ki = 0.41 μM) and its superiority over dual inhibitors like rivastigmine , AChE-IN-43 is optimally deployed in AD research models. It is the preferred tool for experiments where the goal is to isolate and study the specific contribution of AChE dysfunction to cognitive decline or amyloid-beta plaque formation, without the confounding variable of BChE inhibition. This allows for a cleaner interpretation of the cholinergic hypothesis in AD.

Establishing a Baseline for Single-Target AChE Inhibition in Polypharmacology Studies

Given the multi-target activity of comparators like AChE-IN-60 , AChE-IN-43 serves as an essential control compound in research programs exploring polypharmacology for neurodegenerative diseases. When investigating the synergistic effects of inhibiting multiple enzymes (e.g., AChE, BChE, MAO), AChE-IN-43 provides a baseline for understanding the isolated contribution of AChE inhibition. This enables a more precise quantification of the added benefit (or lack thereof) provided by the multi-target approach.

In Vitro Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies

AChE-IN-43, with its established molecular structure (C36H45NO5) and defined Ki of 0.41 μM [1], is a robust reference standard for medicinal chemistry and drug discovery efforts. It can be used as a benchmark for new chemical entities (NCEs) in SAR campaigns aimed at developing next-generation, selective AChE inhibitors. Its selectivity profile, when compared to the less selective donepezil (SI = 2.12) [2], provides a clear target for improvement in the design of novel, more specific therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.